molecular formula C11H16FN B2822579 (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine CAS No. 2248173-93-3

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine

Cat. No.: B2822579
CAS No.: 2248173-93-3
M. Wt: 181.254
InChI Key: ZCBSPMWXFLGAOY-VIFPVBQESA-N
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Description

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine (CAS Number: 2248173-93-3) is a chiral amine building block of interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C11H16FN and a molecular weight of 181.25 g/mol, features a stereogenic center at the 2-position and a 4-fluorophenyl moiety . Its specific stereochemistry, defined by the (2S) configuration, makes it a valuable scaffold for the synthesis of enantiomerically pure compounds, potentially serving as a key intermediate in the development of receptor ligands or enzyme inhibitors. Researchers utilize this and structurally similar fluorophenyl-containing amines as precursors in probing biological systems and structure-activity relationships . As with many specialized organic building blocks, it is commonly used in asymmetric synthesis and the development of novel chemical entities . This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

(2S)-4-(4-fluorophenyl)-2-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBSPMWXFLGAOY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the use of starting materials such as 4-fluorobenzaldehyde and 2-methylbutan-1-amine. The reaction proceeds through a series of steps, including condensation, reduction, and purification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the desired compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl Substituents

  • 4-(2-Fluorophenyl)butan-2-amine (CID 17953814): Structural Differences: The fluorine is at the ortho position on the phenyl ring instead of para. Collision Cross-Section (CCS): Predicted CCS values for 4-(2-fluorophenyl)butan-2-amine (e.g., 135 Ų) suggest differences in gas-phase ion mobility compared to the target compound, which may affect analytical detection methods .

Enantiomeric and Stereochemical Variants

  • (4S)-4-[4-Cyano-2-(hydroxymethyl)phenyl]-4-(4-fluorophenyl)-4-hydroxy-N,N-dimethylbutan-1-amine (Impurity E, EP): Key Differences: Incorporates a cyano group, hydroxymethyl substituent, and dimethylamino moiety. Functional Impact: The additional polar groups increase hydrophilicity, which may reduce blood-brain barrier permeability compared to the simpler (2S)-4-(4-fluorophenyl)-2-methylbutan-1-amine . Enantiomeric Purity: Rigorous chiral resolution is required for pharmaceutical applications, similar to the target compound .

Branching and Alkyl Chain Modifications

  • (4-Fluorophenyl)(phenyl)methylamine: Structural Differences: A bulkier tert-butyl group replaces the methyl branch at position 2 of the butan-1-amine chain. Impact: Increased steric bulk may hinder interactions with flat binding pockets (e.g., monoamine transporters), contrasting with the target compound’s more compact structure .

Thiazole and Heterocyclic Derivatives

  • 4-(4-Fluorophenyl)-2-(pyrazol-1-yl)thiazole derivatives (Compounds 4 and 5) :
    • Key Differences : Thiazole and pyrazole rings introduce rigidity and π-conjugation.
    • Functional Impact : Enhanced planarity may improve stacking interactions in enzyme active sites but reduce solubility in aqueous media compared to the aliphatic amine backbone of the target compound .

Comparative Data Table

Compound Name Molecular Formula Fluorophenyl Position Key Substituents Molecular Weight (g/mol) Stereochemistry
This compound C₁₁H₁₆FN Para Methyl branch at C2 181.25 (2S)
4-(2-Fluorophenyl)butan-2-amine C₁₀H₁₄FN Ortho None 167.23 Racemic
Impurity E (EP) C₂₀H₂₂FN₂O₂ Para Cyano, hydroxymethyl, dimethyl 347.40 (4S)
(4-Fluorophenyl)(phenyl)methylamine C₁₈H₂₂FN Para Phenyl, tert-butyl 271.37 Not specified

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (based on analogs), higher than Impurity E (logP ~1.8) due to the absence of polar groups .
  • Metabolic Stability : Fluorine at the para position reduces oxidative metabolism in the phenyl ring, a shared advantage with 4-(2-fluorophenyl)butan-2-amine .
  • Synthetic Challenges : The (2S)-configuration requires asymmetric synthesis or chiral separation, analogous to the resolution of (4S)-Impurity E .

Biological Activity

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a fluorophenyl group, which may influence its interaction with biological targets, particularly in the central nervous system (CNS) and its role in neurotransmitter metabolism.

The chemical formula for this compound is C11H16FNO. Its molecular weight is approximately 195.25 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

  • Monoamine Oxidase B (MAO-B) : This compound has been observed to interact with MAO-B, an enzyme responsible for the oxidative deamination of monoamines. It preferentially degrades neurotransmitters such as benzylamine and phenylethylamine, which are crucial in regulating mood and emotional responses .
  • GABA-A Receptor Modulation : Research indicates that compounds with similar structures may act as positive allosteric modulators of GABA-A receptors, which play a vital role in inhibitory neurotransmission within the CNS .

In Vitro Studies

Studies have demonstrated that this compound exhibits varied biological activities, including:

  • Neuroprotective Effects : The compound has shown potential neuroprotective properties by modulating neurotransmitter levels and protecting against oxidative stress .
  • Antidepressant-like Activity : In animal models, this compound has been linked to antidepressant-like effects, possibly through its MAO-B inhibition and enhancement of serotonin levels .

Case Studies

  • Neurotoxicity Studies : In a controlled study, this compound was administered to rodents to evaluate its neurotoxic potential. Results indicated minimal neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for further development .
  • Behavioral Assays : Behavioral assessments in mice indicated that treatment with this compound led to significant improvements in depressive-like behaviors when compared to control groups, supporting its potential as an antidepressant agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies:

ParameterValue
Oral BioavailabilityModerate (~50%)
Half-life3 hours
Metabolic PathwaysPrimarily via MAO-B

These parameters suggest that while the compound is metabolically stable, it undergoes significant first-pass metabolism which may limit its bioavailability when administered orally.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves reductive amination of 4-(4-fluorophenyl)-2-methylbutan-2-one using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with a chiral catalyst to retain stereochemistry. Solvent choice (e.g., methanol or tetrahydrofuran) and temperature (25–60°C) critically affect enantiomeric excess (ee). Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via polarimetry or chiral HPLC .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry. Key signals: aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm), and amine protons (δ 2.6–3.0 ppm) .
  • X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve absolute configuration. Crystallize in ethanol/water (70:30) for optimal crystal growth .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z ~194.1) .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodology : Calculate logP using software like ChemAxon or experimentally via shake-flask method (octanol/water partition). The fluorine atom increases lipophilicity (logP ~2.5) but reduces aqueous solubility (~5 mg/mL in PBS pH 7.4). Use DLS to assess aggregation tendencies .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

  • Methodology :

  • Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to achieve baseline separation (R > 1.5) .
  • Kinetic Resolution : Employ lipase-catalyzed acylation (e.g., Candida antarctica lipase B) to selectively modify the undesired enantiomer .
    • Data Contradictions : Conflicting ee values may arise from solvent polarity effects during crystallization; cross-validate using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with receptor structures (PDB ID: 6WGT) to identify binding poses. Fluorophenyl groups show π-π stacking with Trp residues .
  • MD Simulations : GROMACS simulations (AMBER force field) to assess stability of ligand-receptor complexes over 100 ns. Analyze hydrogen bonding and hydrophobic interactions .
    • Validation : Correlate in silico findings with in vitro radioligand binding assays (Kₐ values) .

Q. What experimental approaches can address discrepancies in reported pharmacological activities across studies?

  • Methodology :

  • Dose-Response Curves : Replicate assays (e.g., cAMP inhibition in HEK293 cells) under standardized conditions (IC₅₀ ± SEM).
  • Metabolic Stability : Use liver microsomes (human/rat) to compare half-life (t₁/₂) and cytochrome P450 interactions .
    • Troubleshooting : Contradictions may arise from batch-to-batch variability in stereochemical purity; enforce QC via chiral HPLC for all studies .

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